![molecular formula C31H41NO11 B588938 Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside CAS No. 71207-97-1](/img/structure/B588938.png)
Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside
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Description
Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside is a useful research compound. Its molecular formula is C31H41NO11 and its molecular weight is 603.665. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV Research
This compound has been used in research related to the Human Immunodeficiency Virus (HIV). It has been found to increase HIV replication and viral outgrowth efficacy in vitro . The compound, also referred to as BAGN, has been used to inhibit O-glycosylation in several cell lines. This inhibition during HIV in vitro replication could affect HIV infectivity and replication rates .
Glycosylation Studies
The compound is used in studies related to glycosylation, a significant posttranslational modification needed to ensure the correct function of glycoproteins . It has been widely used to inhibit O-glycosylation in various cell lines .
Substrate for Enzymes
Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside is a substrate for β-N-acetylglucosaminyltransferases and sialytransferases . These enzymes play crucial roles in the biosynthesis of complex carbohydrates.
Mucin Biosynthesis
The compound has been tested for its effects on mucin glycosylation in a mucin-producing colon cancer cell line, LS174T . Mucins are high molecular weight glycoproteins produced by epithelial tissues, and alterations in mucin biosynthesis are associated with several diseases, including cancer.
Inhibition of O-Glycosylation
The compound has been used to inhibit O-glycosylation in several cell lines . O-glycosylation is a type of protein modification that plays a crucial role in many biological processes, including protein folding, stability, and function.
Structural Studies
The compound may be used in structural studies on the Lewis lec antigen . The Lewis antigens are fucosylated structures of glycosphingolipids that are involved in various cell recognition processes.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO11/c1-3-14-39-29-24(32-19(2)34)30(40-17-21-12-8-5-9-13-21)42-23(18-38-16-20-10-6-4-7-11-20)28(29)43-31-27(37)26(36)25(35)22(15-33)41-31/h3-13,22-31,33,35-37H,1,14-18H2,2H3,(H,32,34)/t22-,23-,24-,25+,26+,27-,28-,29-,30+,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVPVFZZXCEPV-VRCCGHJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747093 |
Source
|
Record name | Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside | |
CAS RN |
71207-97-1 |
Source
|
Record name | Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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